5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid, also known as CHEMBRDG-BB 6632678, is a chemical compound with significant relevance in medicinal chemistry, particularly as a potential therapeutic agent. This compound is characterized by its unique sulfonamide structure, which is often associated with various biological activities, including inhibition of specific enzymes.
The compound's information can be sourced from databases like ChemBK and patent filings that highlight its potential applications in drug development and therapeutic interventions. The chemical has been referenced in various studies and patent applications relating to kinase inhibitors and other therapeutic uses .
The synthesis of 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and characterize the final product.
The molecular formula for 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid is C11H15NO6S. The compound features a methoxy group (-OCH3), a hydroxyl group (-OH), and a sulfamoyl group (-SO2NH(CH3)C2H4OH) attached to a benzoic acid core.
These properties indicate that the compound is likely to be soluble in polar solvents due to its hydrophilic groups .
5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid can participate in various chemical reactions:
The stability of the compound under various conditions must be evaluated through stress testing and stability studies to ascertain its viability for pharmaceutical applications.
The mechanism of action for 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid primarily revolves around its potential role as a kinase inhibitor. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates, which can lead to cellular signaling pathways being activated or inhibited.
Experimental data from preclinical studies would be necessary to validate these mechanisms and determine specific kinases targeted by this compound .
Relevant data from studies suggest that this compound exhibits favorable pharmacokinetic properties conducive for further development as a therapeutic agent .
5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid has potential applications in:
Isozyme discrimination by sulfamoyl benzoates hinges on precise substituent positioning and steric compatibility with variant active site architectures. CA IX—a hypoxia-inducible tumor target—possesses a hydrophilic cluster (Gln67, Asn69) near the channel entrance that favorably interacts with the 2-hydroxyethyl group in 5-[(2-hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid [1] [6]. This contrasts with CA II’s hydrophobic wall (Phe131, Val135), which disfavors polar substituents.
Crystallographic analyses of related compounds reveal three critical determinants of selectivity:
Table 2: Structural Determinants of Carbonic Anhydrase Isozyme Selectivity
Structural Feature | Effect on CA IX Affinity | Effect on CA II Affinity | Selectivity Ratio (CA IX/CA II) |
---|---|---|---|
Ortho-Methoxy Group | ↑ 5-fold | ↓ 3-fold | 15:1 |
Meta-Sulfamoyl Placement | ↑ 8-fold | ↑ 2-fold | 4:1 |
N-Methylation of Sulfamoyl | ↔ | ↓ 15-fold | 15:1 |
2-Hydroxyethyl on Sulfamoyl | ↑ 3-fold | ↓ 9-fold | 27:1 |
Affinity changes based on enzyme kinetics of structural analogs [1] [6] [9]
The hydroxyethyl substituent exemplifies strategic bulk incorporation: its ethylene tether positions the terminal OH within 3.5 Å of Thr200’s backbone carbonyl, forming a stabilizing hydrogen bond network absent in compact isozymes like CA I [7]. Molecular dynamics simulations indicate this interaction induces a 1.2 Å widening of the CA IX active site cleft, enhancing compound residence time by 40% compared to methyl analogs [9].
Bioactivity in sulfamoyl benzoates exhibits profound substituent vector dependency, where minor positional shifts drastically alter target engagement. Comparative studies of regioisomeric compounds reveal:
Ortho-Methoxy Advantage: 2-Methoxy derivatives (e.g., 5-[(2-hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid) exhibit 4–6-fold enhanced CA IX inhibition over para-methoxy analogs due to conformational steering of the carboxylate group into optimal hydrogen-bonding geometry with Gln92 [3] [6]. This positioning also shields the carboxylic acid from solvent-mediated hydrolysis, enhancing metabolic stability.
Meta-Sulfamoyl Superiority: Sulfamoyl placement at C5 (meta to carboxylate) achieves optimal zinc-binding distance (3.8 Å) versus C4 (4.3 Å) or C6 (5.1 Å), reducing Ki values by an order of magnitude. This geometric precision enables simultaneous zinc coordination and hydrophobic contact with Val131 in CA XII [1] [8].
Electronic Modulation: The 2-methoxy group donates electrons to the aromatic ring (+R effect), elevating the sulfonamide’s pKa by 0.7 units versus unsubstituted benzoates. This enhances zinc coordination kinetics at physiological pH, a critical factor for in vivo efficacy [6] [9].
Table 3: Positional Effects on Carbonic Anhydrase Inhibition (IC₅₀, μM)
Substituent Pattern | CA IX | CA XII | CA II | Tumor Cell Growth Inhibition (%) |
---|---|---|---|---|
2-OMe, 5-SO₂N(H)EtOHMe | 0.008 | 0.012 | 0.15 | 92 |
2-OMe, 4-SO₂N(H)EtOHMe | 0.042 | 0.051 | 0.38 | 67 |
4-OMe, 5-SO₂N(H)EtOHMe | 0.036 | 0.029 | 0.21 | 71 |
2-OMe, 6-SO₂N(H)EtOHMe | 0.11 | 0.16 | 0.95 | 48 |
Unsubstituted Benzoic Sulfonamide | 0.23 | 0.19 | 0.08 | 22 |
The hydroxyethyl group on the sulfamoyl nitrogen introduces a dual-functionality: its oxygen serves as a hydrogen-bond acceptor with Asn62 in CA IX, while the β-hydroxyl engages Thr200 via water-mediated hydrogen bonding. This bifurcated interaction is geometrically feasible only when the sulfamoyl group resides meta to the carboxylate, as ortho placement induces steric hindrance with the protein backbone [1] [9]. Such vector-specific interactions underscore the compound’s design rationale—exploiting three-dimensional active site asymmetry for isozyme-selective inhibition.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7